

(R)-4-Phenylloxazolidine-2-thione: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: (R)-4-Phenylloxazolidine-2-thione

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical properties of **(R)-4-Phenylloxazolidine-2-thione**, a pivotal chiral auxiliary in modern asymmetric synthesis. This document is intended to be a valuable resource for researchers, scientists, and professionals in the field of drug development, offering detailed data, experimental protocols, and a functional overview of its application.

Core Physical Properties

(R)-4-Phenylloxazolidine-2-thione is a white to off-white solid, notable for its role in stereoselective transformations. The following table summarizes its key physical and chemical properties.

Property	Value	Source
Molecular Formula	C ₉ H ₉ NOS	
Molecular Weight	179.24 g/mol	[1]
Melting Point	Not available for (R)-thione; (R)-oxazolidinone: 131-133 °C (lit.)	[2] [3]
Boiling Point	272.009 °C at 760 mmHg (for (S)-enantiomer)	[4]
Optical Rotation	[α]/D -75±5° (c = 0.2 in chloroform)	
Assay	≥98.0%	
Enantiomeric Ratio	97.0:3.0 (LC)	
Flash Point	118.3 °C (for (S)-enantiomer)	
Solubility	Soluble in benzene and chloroform; insoluble in water.	[4]

Spectroscopic Data

Detailed spectroscopic data for **(R)-4-Phenylloxazolidine-2-thione** is not readily available in public databases. However, based on its structure and data from analogous compounds such as (R)-4-phenylloxazolidin-2-one, the following spectral characteristics are expected:

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show characteristic signals for the protons of the phenyl group and the oxazolidine ring. The aromatic protons would appear as a multiplet in the range of δ 7.2-7.5 ppm. The methine proton at the C4 position, being adjacent to the phenyl group and nitrogen, is expected to resonate as a multiplet at approximately δ 5.0-5.5 ppm. The two diastereotopic protons on the C5 carbon of the oxazolidine ring would likely appear as two separate multiplets in the range of δ 4.0-4.8 ppm. The N-H proton signal is expected to be a broad singlet.

¹³C NMR Spectroscopy

The carbon NMR spectrum will exhibit distinct signals for each carbon atom. The thiocarbonyl carbon (C=S) is expected to have a characteristic chemical shift in the downfield region, typically around δ 180-200 ppm. The aromatic carbons will show signals between δ 125-140 ppm. The C4 and C5 carbons of the oxazolidine ring are anticipated to appear in the range of δ 50-80 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by several key absorption bands. A strong absorption peak corresponding to the C=S (thione) stretching vibration is expected around 1200-1050 cm^{-1} . The N-H stretching vibration should appear as a broad band in the region of 3400-3200 cm^{-1} . Aromatic C-H stretching vibrations will be observed just above 3000 cm^{-1} , while aliphatic C-H stretching will be seen just below 3000 cm^{-1} . The C-O-C stretching of the oxazolidine ring will likely produce a strong band in the 1100-1000 cm^{-1} region.

Mass Spectrometry

In a mass spectrum, the molecular ion peak $[\text{M}]^+$ for **(R)-4-Phenylloxazolidine-2-thione** would be observed at $m/z = 179$. The fragmentation pattern would likely involve the loss of the thione group and fragmentation of the oxazolidine ring.

Experimental Protocols

The following are detailed methodologies for the determination of key physical properties of **(R)-4-Phenylloxazolidine-2-thione**.

Synthesis of **(R)-4-Phenylloxazolidine-2-thione**

This protocol is adapted from the synthesis of the analogous (S)-enantiomer.

- Reaction Setup: In a well-ventilated fume hood, dissolve (R)-phenylglycinol in a suitable solvent such as toluene in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
- Thionation: Add carbon disulfide to the solution. The reaction is typically carried out in the presence of a base, such as triethylamine or potassium carbonate, to facilitate the

cyclization.

- Heating: Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).
- Workup: After cooling to room temperature, the reaction mixture is washed with water and brine. The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate.
- Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield pure **(R)-4-Phenylloxazolidine-2-thione**.

Determination of Melting Point

- Sample Preparation: A small amount of the crystalline **(R)-4-Phenylloxazolidine-2-thione** is finely powdered and packed into a capillary tube to a height of 2-3 mm.
- Measurement: The capillary tube is placed in a calibrated melting point apparatus. The temperature is raised at a rate of 1-2 °C per minute near the expected melting point.
- Observation: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting range.

Measurement of Optical Rotation

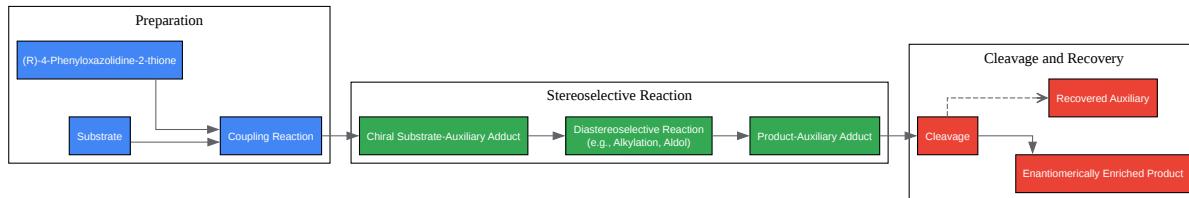
- Solution Preparation: Accurately weigh a sample of **(R)-4-Phenylloxazolidine-2-thione** and dissolve it in a known volume of a suitable solvent (e.g., chloroform) to achieve a specific concentration (e.g., $c = 0.2$).
- Polarimetry: The solution is transferred to a polarimeter cell of a known path length (e.g., 1 dm). The optical rotation is measured using a sodium D line (589 nm) at a constant temperature (e.g., 20 °C).
- Calculation: The specific rotation $[\alpha]$ is calculated using the formula: $[\alpha] = \alpha / (l \times c)$, where α is the observed rotation, l is the path length in decimeters, and c is the concentration in g/mL.

Acquisition of Spectroscopic Data

- NMR Spectroscopy:
 - Dissolve approximately 5-10 mg of the sample in about 0.6 mL of a deuterated solvent (e.g., CDCl_3) in an NMR tube.
 - Acquire ^1H and ^{13}C NMR spectra on a suitable NMR spectrometer (e.g., 400 MHz or higher).
 - Process the spectra to determine chemical shifts (ppm), coupling constants (Hz), and integration values.
- IR Spectroscopy:
 - Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide powder and pressing the mixture into a thin, transparent disk.
 - Alternatively, dissolve the sample in a volatile solvent, deposit it onto a salt plate (e.g., NaCl or KBr), and allow the solvent to evaporate.
 - Record the IR spectrum using an FTIR spectrometer over the range of 4000-400 cm^{-1} .
- Mass Spectrometry:
 - Introduce a small amount of the sample into the mass spectrometer, typically using a direct insertion probe or after separation by gas chromatography (if the compound is sufficiently volatile and thermally stable).
 - Ionize the sample using an appropriate method, such as electron ionization (EI) or electrospray ionization (ESI).
 - Analyze the resulting ions to obtain the mass-to-charge ratio (m/z) and fragmentation pattern.

Application in Asymmetric Synthesis

(R)-4-Phenylloxazolidine-2-thione serves as a chiral auxiliary, a powerful tool in asymmetric synthesis to control the stereochemical outcome of a reaction. The general workflow is depicted below.



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References

- 1. chemscene.com [chemscene.com]
- 2. (R)-(-)-4-苯基-2-噁唑烷酮 98% | Sigma-Aldrich [sigmaaldrich.com]
- 3. (R)-(-)-4-苯基-2-噁唑烷酮 98% | Sigma-Aldrich [sigmaaldrich.com]
- 4. cas 190970-57-1|| where to buy (S)-4-phenyloxazolidine-2-thione [english.chemenu.com]
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